Product packaging for Neurotensin (1-11)(Cat. No.:CAS No. 74032-89-6)

Neurotensin (1-11)

Número de catálogo: B1592915
Número CAS: 74032-89-6
Peso molecular: 1446.6 g/mol
Clave InChI: CUQGKXAMPVUPEU-JXYYACCNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Neurotensin (1-11) is a bioactive peptide fragment of the endogenous tridecapeptide Neurotensin, with the amino acid sequence Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-OH and a molecular formula of C66H99N19O18 . This peptide is generated by the phosphoramidon-sensitive cleavage of full-length neurotensin at the Tyr¹¹-Ile¹² bond . Neurotensin (1-11) acts as an agonist of the Neurotensin Receptors, primarily the high-affinity G protein-coupled receptor NTS1 . The binding of Neurotensin (1-11) to NTS1 triggers an induced-fit mechanism, where ligand binding precedes and induces conformational changes in the receptor, leading to the activation of downstream signaling pathways such as phospholipase C (PLC), inositol trisphosphate (IP3), and protein kinase C (PKC) . In research, Neurotensin (1-11) is a valuable tool for studying the diverse physiological and pathophysiological roles of the neurotensin system. Its applications include: Neuroscience Research: As a neuromodulator, Neurotensin is implicated in several central nervous system functions and disorders. Research with this peptide focuses on its interactions with neurotransmitter systems like dopaminergic, glutamatergic, and GABAergic pathways, which are relevant to conditions including schizophrenia, drug abuse, and Parkinson's disease . Cancer Research: The neurotensin pathway exhibits oncogenic properties in many digestive cancers (e.g., pancreatic, gastric, and colorectal cancers) . Neurotensin (1-11) can stimulate cell proliferation, survival, and migration through the activation of NTS1 and subsequent signaling pathways like MAPK/ERK and FAK/PI3K/AKT, making it a compound of interest for studying tumor progression and potential therapeutic targets . Gastrointestinal & Smooth Muscle Research: Acting as a hormone in the gut, Neurotensin (1-11) has been shown to modulate gastrointestinal motility, influence gut hormone release, and induce contractions in smooth muscle cells . This product is intended for research purposes only. It is strictly for use in a laboratory setting and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C66H99N19O18 B1592915 Neurotensin (1-11) CAS No. 74032-89-6

Propiedades

IUPAC Name

(4S)-5-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1R)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H99N19O18/c1-35(2)31-45(80-55(93)41-22-24-52(89)75-41)57(95)81-46(32-36-14-18-38(86)19-15-36)58(96)76-42(23-25-53(90)91)56(94)82-47(34-51(68)88)59(97)79-43(9-3-4-26-67)62(100)84-29-7-12-49(84)60(98)77-40(10-5-27-73-65(69)70)54(92)78-44(11-6-28-74-66(71)72)63(101)85-30-8-13-50(85)61(99)83-48(64(102)103)33-37-16-20-39(87)21-17-37/h14-21,35,40-50,86-87H,3-13,22-34,67H2,1-2H3,(H2,68,88)(H,75,89)(H,76,96)(H,77,98)(H,78,92)(H,79,97)(H,80,93)(H,81,95)(H,82,94)(H,83,99)(H,90,91)(H,102,103)(H4,69,70,73)(H4,71,72,74)/t40-,41-,42-,43-,44-,45-,46-,47-,48+,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQGKXAMPVUPEU-JXYYACCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)C5CCC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O)NC(=O)[C@@H]5CCC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H99N19O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60224841
Record name Neurotensin (1-11)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74032-89-6
Record name Neurotensin (1-11)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074032896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neurotensin (1-11)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms and Receptor Pharmacology of Neurotensin 1 11

Characterization of Receptors Mediating Neurotensin (B549771) (1-11) Actions

Pharmacological Profiling of Neurotensin (1-11) Receptor Binding

Research indicates that Neurotensin (1-11) interacts with receptors that are pharmacologically distinct from the well-characterized neurotensin receptors NTR1 and NTR2. vulcanchem.comnih.gov For instance, in human adrenocortical cells, Neurotensin (1-11) was found to inhibit both basal and ACTH-stimulated cortisol secretion in a dose-dependent manner. researchgate.net In contrast, full-length neurotensin had no such effect at similar concentrations. researchgate.net This suggests the presence of a specific receptor for Neurotensin (1-11) in these cells that is not responsive to the full-length peptide.

Studies on the rat uterus have also provided evidence for a distinct receptor for Neurotensin (1-11). While neurotensin itself causes contractions and induces tachyphylaxis, Neurotensin (1-11) did not exhibit cross-tachyphylaxis with neurotensin, pointing towards different receptor or receptor states being involved. nih.gov

Comparison of Neurotensin (1-11) Receptor Profiles with Canonical Neurotensin Receptors (NTR1, NTR2, NTR3)

The canonical neurotensin receptors, NTR1 and NTR2, are G protein-coupled receptors (GPCRs), while NTR3 is a single transmembrane domain receptor. nih.govguidetopharmacology.orgpnas.org The high-affinity binding and activation of NTR1 are primarily mediated by the C-terminal hexapeptide of neurotensin, NT(8-13). nih.govuzh.chnih.gov Neurotensin (1-11) lacks this critical C-terminal portion and, consequently, does not bind with high affinity to NTR1. vulcanchem.com

Studies have shown that while full-length neurotensin and NT(8-13) are potent agonists at NTR1, Neurotensin (1-11) is largely inactive at this receptor. vulcanchem.com Similarly, the effects mediated by NTR2, such as analgesia, appear to be independent of Neurotensin (1-11) action. nih.gov Although NTR3 is expressed in some of the same tissues, pharmacological evidence suggests it is not the primary receptor for Neurotensin (1-11)'s corticostatic effects. nih.govresearchgate.net

Table 1: Comparative Receptor Activity

CompoundPrimary Receptor(s)Effect on Cortisol SecretionCalcium Signaling
Neurotensin (1-11) Novel/UnidentifiedInhibits basal and ACTH-stimulated production researchgate.netNo detectable response vulcanchem.com
Neurotensin (full-length) NTR1, NTR2, NTR3 nih.govpnas.orgNo effect at concentrations up to 10⁻⁶ M researchgate.netIncreases cytosolic concentration vulcanchem.com
Neurotensin (8-13) NTR1 nih.govuzh.chNot reportedPotent agonist activity

Structural Biology of Neurotensin (1-11) and Its Receptor Interactions

Due to the focus on the C-terminal fragment for canonical neurotensin receptor binding, the structural biology of Neurotensin (1-11) in the context of its own specific receptor interactions is a developing area of research. However, insights can be gleaned from the extensive studies on the full-length neurotensin and its interaction with NTR1.

Ligand-Induced Conformational Changes in Neurotensin (1-11) Receptors

While direct structural data on a specific Neurotensin (1-11) receptor is not yet available, the principles of ligand-induced conformational changes in GPCRs are well-established. For NTR1, the binding of an agonist induces significant conformational alterations, including the contraction of the ligand-binding pocket and an outward movement of transmembrane helix 6 (TM6), which opens an intracellular crevice for G protein binding. nih.govuzh.chnih.gov This process is described as an "induced-fit" mechanism, where the ligand binds first, followed by receptor conformational changes. nih.govresearchgate.net It is plausible that the binding of Neurotensin (1-11) to its putative receptor would also trigger a cascade of conformational changes necessary for signal transduction, although the specific nature of these changes would be unique to that receptor.

Molecular Determinants of Neurotensin (1-11) Binding Specificity

The molecular determinants for the binding of full-length neurotensin and its C-terminal fragments to NTR1 are well-documented. Key interactions involve the C-terminal residues of the peptide, particularly Arg8, Arg9, Pro10, Tyr11, Ile12, and Leu13, with specific residues in the binding pocket of NTR1. nih.govwikipedia.org The flexibility of the tyrosine at position 11 (Tyr11) has been shown to be crucial for the activation of NTR1. acs.orgnih.govnih.gov

Given that Neurotensin (1-11) lacks the Ile12-Leu13 dipeptide, its binding specificity for a distinct receptor must be determined by the amino acid sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr. vulcanchem.com The specific residues within this sequence that are critical for binding to and activating its putative receptor remain to be fully elucidated through future structural and pharmacological studies.

Allosteric Modulation and Biased Signaling in Neurotensin (1-11) Receptor Systems

The principles of allosteric modulation and biased signaling represent sophisticated layers of G protein-coupled receptor (GPCR) regulation, offering pathways to fine-tune cellular responses and develop more specific therapeutics. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site used by the endogenous ligand. frontiersin.org This binding can alter the receptor's affinity for the orthosteric ligand or its signaling efficacy, categorized as positive allosteric modulation (PAM), negative allosteric modulation (NAM), or silent allosteric modulation. mdpi.comnih.gov

Biased signaling, or functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways over others. biorxiv.org For a receptor like the neurotensin receptor 1 (NTS1), which can signal through both G protein-dependent pathways (e.g., Gq activation leading to calcium mobilization) and β-arrestin-dependent pathways, a biased agonist might selectively promote one cascade, leading to distinct physiological outcomes. biorxiv.orgnih.govnih.gov

While these concepts are a major focus of research for the neurotensin system, particularly for the NTS1 receptor, the primary subject of these studies is typically the full-length neurotensin (NT) peptide or small-molecule synthetic ligands. nih.govbiorxiv.org For instance, the compound SBI-553 has been extensively characterized as a β-arrestin-biased allosteric modulator of NTS1. nih.govnih.govucsd.edu It acts as a positive allosteric modulator for β-arrestin recruitment while simultaneously functioning as a negative allosteric modulator of G protein activation, effectively "biasing" the receptor's response to the endogenous ligand, neurotensin. frontiersin.orgnih.govucsd.edu

The pharmacology of the N-terminal fragment, Neurotensin (1-11) (NT(1-11)), presents a distinct and less understood profile. Research indicates that NT(1-11) does not significantly bind to or activate the well-characterized NTS1 and NTS2 receptors. nih.govfrontiersin.org Instead, evidence points toward its interaction with novel receptor systems that are pharmacologically distinct from the classical neurotensin receptors.

Evidence for a Potential Allosteric Role of Neurotensin (1-11):

A key piece of evidence suggesting a modulatory function for NT(1-11) comes from studies on rat gastrointestinal tissues. In isolated segments of the rat ileum, pretreatment with NT(1-11) did not block the effects of full-length neurotensin. Instead, it produced a significant potentiation of the relaxant action of neurotensin. oup.com This potentiation of an endogenous ligand's effect without direct agonist activity is a hallmark of positive allosteric modulation. However, the specific receptor involved in this interaction has not been identified.

Biased Signaling and Neurotensin (1-11):

Currently, there is no direct scientific evidence to suggest that Neurotensin (1-11) functions as a biased agonist. The concept of biased signaling requires a receptor to have multiple, distinct downstream signaling pathways that can be differentially activated. As the specific receptor(s) that NT(1-11) interacts with to produce its effects are still uncharacterized, it has not been possible to investigate whether they possess multiple signaling arms or if NT(1-11) shows any preference for one over another. The research on NT(1-11) has not yet advanced to the stage of delineating its specific intracellular signaling cascades.

Data Tables

Table 1: Pharmacological Profile of Neurotensin (1-11) and Related Compounds

CompoundPrimary Receptor Target(s)Observed MechanismKey Research FindingReference
Neurotensin (1-11)Novel/Uncharacterized Receptor(s)Agonist; Potential Positive Allosteric ModulatorInhibits cortisol secretion in human adrenocortical cells; potentiates NT-induced relaxation in rat ileum. nih.govoup.com
Neurotensin (full-length)NTS1, NTS2Orthosteric AgonistActivates Gq and β-arrestin pathways via NTS1. atlasgeneticsoncology.orgnih.gov
SBI-553NTS1Biased Allosteric Modulator (BAM)Acts as a PAM for β-arrestin recruitment and a NAM for Gq activation. nih.govnih.govucsd.edu
SR48692NTS1Antagonist / Inverse AgonistBlocks NTS1 signaling. nih.gov

Intracellular Signaling Cascades Triggered by Neurotensin 1 11

G-Protein Coupling and Activation Pathways Elicited by Neurotensin (B549771) (1-11)

The interaction of Neurotensin (1-11) with its receptors, particularly NTSR1, triggers the activation of heterotrimeric G proteins. NTSR1 is known for its promiscuous coupling to multiple G protein subtypes, including Gq, Gi/o, Gs, and G12/13. nih.govbiorxiv.org The primary and most well-documented pathway involves the coupling to Gαq/11 subunits. frontiersin.orgnih.gov This interaction is a critical first step in a cascade that leads to the activation of phospholipase C. frontiersin.orgnih.gov

Evidence also points to the coupling of neurotensin receptors to other G protein families. Studies have shown that NTSR1 can interact with pertussis toxin (PTX)-sensitive Gi/o proteins. nih.govbiorxiv.org This dual coupling to both PTX-sensitive and -insensitive G proteins suggests a complex regulation of downstream signaling. nih.gov Furthermore, some studies indicate that NTSR1 activation can lead to an increase in cyclic AMP (cAMP) levels in a Gαs-dependent manner. nih.gov The ability of Neurotensin (1-11) to engage different G protein subtypes allows for a wide diversity of cellular responses depending on the specific G proteins expressed in a given cell type. core.ac.uk

ReceptorPrimary G-Protein CoupledKey Downstream EffectReferences
NTSR1 Gαq/11Activation of Phospholipase C frontiersin.org, nih.gov
NTSR1 Gi/o (PTX-sensitive)Modulation of Adenylyl Cyclase, MAPK activation nih.gov, biorxiv.org, nih.gov
NTSR1 GsActivation of Adenylyl Cyclase nih.gov, nih.gov

Beta-Arrestin Recruitment and Receptor Trafficking Influenced by Neurotensin (1-11)

Following agonist binding and G protein activation, GPCRs are typically phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. mdpi.com In the case of NTSR1, activation by neurotensin leads to its phosphorylation by GRK2 and GRK5, which facilitates the recruitment of β-arrestin. biorxiv.orgwikipedia.org

β-arrestin recruitment serves two primary functions. First, it sterically hinders further G protein coupling, leading to receptor desensitization. nih.govuzh.ch Second, β-arrestin acts as a scaffold protein, linking the receptor to components of the endocytic machinery, such as clathrin and the adaptor protein AP2, thereby promoting receptor internalization into clathrin-coated pits. mdpi.comnih.govbiorxiv.org This process is crucial for both terminating the signal at the cell surface and for initiating G protein-independent signaling cascades. nih.govuzh.ch The stability of the β-arrestin-receptor complex is influenced by the phosphorylation patterns on the receptor's intracellular loops and C-terminus. biorxiv.orgnih.gov Studies have shown that β-arrestin can be stably incorporated into a complex with NTSR1. pnas.org Some evidence suggests that β-arrestin-mediated internalization of NTSR1 can contribute to chronic activation of certain signaling pathways, like the MAPK cascade. wikipedia.org

Downstream Kinase Activation and Second Messenger Generation by Neurotensin (1-11)

The activation of G proteins and the recruitment of β-arrestin by Neurotensin (1-11) initiate a cascade of downstream signaling events involving the generation of second messengers and the activation of various protein kinases.

A primary signaling pathway activated by Neurotensin (1-11) through Gαq/11-coupled NTSR1 is the activation of Phospholipase C (PLC). frontiersin.orgnih.gov Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgd-nb.info

IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. frontiersin.orgnih.gov This increase in intracellular calcium concentration is a key signaling event. nih.gov DAG, in conjunction with the elevated Ca2+, activates members of the protein kinase C (PKC) family. frontiersin.orgnih.gov The activation of the PLC/IP3/Ca2+/DAG/PKC pathway is a cornerstone of neurotensin signaling and is linked to many of its physiological effects. frontiersin.orgd-nb.info

The effect of Neurotensin (1-11) on the adenylyl cyclase (AC)-cyclic AMP (cAMP) system is complex and cell-type dependent. nih.gov In some cellular contexts, such as neuroblastoma N1E115 cells, neurotensin inhibits adenylyl cyclase activity, leading to a decrease in cAMP levels. nih.gov This inhibitory effect is mediated through the coupling of NTSR1 to the inhibitory G protein, Gi. nih.gov

Conversely, in other cell types like hepatocytes and certain cancer cells, neurotensin has been shown to stimulate cAMP production. nih.govoncotarget.com This stimulation can occur through the coupling of NTSR1 to the stimulatory G protein, Gs, which directly activates adenylyl cyclase. nih.govebi.ac.uk Additionally, neurotensin can enhance agonist-induced cAMP accumulation through a Ca2+-dependent activation of adenylyl cyclase isoforms, a mechanism downstream of PLC activation. oncotarget.com

Summary of Neurotensin (1-11) Effects on cAMP

Cell Type Effect on cAMP Mediating G-Protein Reference
Neuroblastoma N1E115 Inhibition Gi nih.gov
Hepatocytes Stimulation Gs oncotarget.com, nih.gov

A significant downstream consequence of NTSR1 activation by Neurotensin (1-11) is the stimulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govd-nb.info This activation is a key driver of the proliferative and survival effects of neurotensin in many cells, including cancer cells. frontiersin.orgd-nb.info

The activation of MAPK can occur through several mechanisms:

PKC-dependent pathway: Downstream of Gαq/11 and PLC activation, PKC can directly activate Raf-1, a kinase upstream of the MEK-ERK module. d-nb.infoaacrjournals.org This can occur independently of Ras. frontiersin.org

EGFR Transactivation: NTSR1 signaling can lead to the transactivation of the epidermal growth factor receptor (EGFR). frontiersin.orgoncotarget.com This involves PKC-mediated activation of metalloproteinases that cleave and release EGF-like ligands, which then activate EGFR and its downstream MAPK pathway. encyclopedia.pub

Gαi/o-dependent pathway: Activation of ERK1/2 can also be mediated through pertussis toxin-sensitive Gi/o proteins, involving kinases like c-Src. nih.gov

In pancreatic cancer cells, for instance, neurotensin stimulates the MAPK pathway, which is dependent on PKC activation. nih.govaacrjournals.org The activated ERK1/2 can then translocate to the nucleus to phosphorylate and activate transcription factors like Elk-1 and c-fos, leading to changes in gene expression that promote cell growth and proliferation. d-nb.info

Regulation of Adenylyl Cyclase (AC) and Cyclic AMP (cAMP) by Neurotensin (1-11)

Investigating G Protein-Independent Signaling by Neurotensin (1-11)

There is growing evidence that GPCRs, including NTSR1, can signal independently of G proteins, often through pathways mediated by β-arrestin. nih.govuzh.ch Once recruited to the activated receptor, β-arrestin can act as a scaffold to assemble signaling complexes. mdpi.com For example, β-arrestins can mediate the activation of MAPK pathways, such as ERK, by scaffolding components of the kinase cascade. mdpi.com

The internalization of the NTSR1-β-arrestin complex is also suggested to be a platform for sustained signaling from endosomal compartments. nih.govuzh.ch This G protein-independent signaling adds another layer of complexity to the cellular effects of Neurotensin (1-11), potentially contributing to long-term changes in cell behavior. ucsd.edu The development of biased ligands that preferentially activate either G protein-dependent or β-arrestin-dependent pathways has highlighted the distinct functional outcomes of these two branches of signaling. biorxiv.orgucsd.edu For example, biasing NTSR1 signaling towards β-arrestin has been explored as a therapeutic strategy. biorxiv.org

Physiological and Endocrine Roles of Neurotensin 1 11

Regulation of Adrenocortical Function by Neurotensin (B549771) (1-11)

Research has established that while the full-length neurotensin peptide modulates corticosteroid secretion in various mammalian species, it is the NT(1-11) fragment that demonstrates significant activity in human adrenocortical cells. mdpi.comfrontiersin.org In contrast to NT, which had no effect on cortisol output at concentrations up to 10⁻⁶ M, NT(1-11) has been shown to be a potent inhibitor of cortisol production. mdpi.comnih.gov

In vitro studies performed on primary cultures of human adrenocortical cells have demonstrated that NT(1-11) induces a dose-dependent inhibition of basal cortisol secretion. mdpi.comup.pt This inhibitory effect was observed at physiological concentrations, with a half-maximum effective dose (IC₅₀) of approximately 3.3 x 10⁻¹⁰ M. nih.gov The maximum inhibition of cortisol production was achieved at a concentration of 10⁻⁷ M. nih.gov These findings position NT(1-11) as a potential endocrine factor involved in the regulation of the hypothalamic-pituitary-adrenal axis. nih.govoup.com

NT(1-11) Concentration Effect on Basal Cortisol Secretion Significance
10⁻¹¹ M to 10⁻⁷ MDose-dependent inhibitionIC₅₀ = 3.3 x 10⁻¹⁰ M
10⁻⁷ MMaximum inhibition (23.4 ± 0.9%)P < 0.01 vs. control
up to 10⁻⁶ M (Full NT)No influence on cortisol outputHighlights specificity of NT(1-11)
Data derived from in vitro studies on human adrenocortical cells. nih.gov

Neurotensin (1-11) not only affects basal cortisol levels but also significantly attenuates the stimulatory effect of Adrenocorticotropic Hormone (ACTH). mdpi.comfrontiersin.org In cultured human adrenocortical cells, the application of NT(1-11) caused a concentration-dependent inhibition of cortisol production that was induced by ACTH (at 10⁻⁹ M). mdpi.comnih.gov This suggests that NT(1-11) can modulate the adrenal gland's response to primary physiological stimuli, acting as a corticostatic factor. mdpi.comup.pt The interaction with the ACTH pathway is a key finding, as neuropeptides that regulate corticosteroid secretion often interact with each other to modulate their activities. frontiersin.org

NT(1-11) Concentration (in presence of 10⁻⁹ M ACTH) Effect on ACTH-Stimulated Cortisol Secretion
10⁻⁹ M to 10⁻⁶ MConcentration-dependent inhibition
Data derived from in vitro studies on human adrenocortical cells. nih.gov

The mechanism of action for NT(1-11) appears to be distinct from that of full-length neurotensin. Molecular and pharmacological studies were conducted to identify the receptor responsible for the corticostatic effect of NT(1-11). mdpi.com RT-PCR analysis of human adrenal tissue revealed the expression of messenger RNA for Neurotensin Receptor Type 3 (NTR3/Sortilin), but not for NTR1 or NTR2. mdpi.comfrontiersin.org

Receptor Type mRNA Expression in Human Adrenal Tissue Involvement in NT(1-11) Action Rationale
NTR1Not detectedNoNo mRNA expression found. mdpi.com
NTR2Not detectedNoNo mRNA expression found. mdpi.com
NTR3 (Sortilin)DetectedNoThe pharmacological profile of the adrenal receptor for NT(1-11) differs from that of NTR3. mdpi.com
Novel NT ReceptorTo be identifiedYesThe corticostatic effect of NT(1-11) is not mediated by NTR1, NTR2, or NTR3. mdpi.comfrontiersin.org

Attenuation of ACTH-Stimulated Cortisol Production by Neurotensin (1-11)

Neurotensin (1-11) in Glucose Homeostasis and Metabolic Regulation

While the parent peptide, neurotensin, has been extensively studied for its complex roles in glucose metabolism and energy balance, research specifically focusing on the NT(1-11) fragment in these areas is limited. mdpi.comoup.comoup.com

Similarly, there is a lack of research investigating the specific role of the Neurotensin (1-11) fragment in the modulation of energy balance pathways. The central and peripheral effects of full-length neurotensin on food intake, energy expenditure, and lipid metabolism are well-documented, often involving interactions with leptin and dopaminergic systems through the NTR1 receptor. However, as NT(1-11) does not appear to act through the classical neurotensin receptors, it cannot be assumed to share these metabolic functions. frontiersin.org Further investigation is required to determine if NT(1-11) has any role in central or peripheral energy regulation.

Effects on Insulin (B600854) Secretion and Glucose Levels

Central Nervous System Modulatory Actions of Neurotensin (1-11)

Within the central nervous system (CNS), neurotensin and its fragments act as neuromodulators, influencing the activity of several key neurotransmitter systems. acs.orgconicet.gov.arnih.gov This modulation contributes to a range of physiological and behavioral effects.

Neurotensin (1-11), as a metabolite of neurotensin, is implicated in the complex interplay of neural signaling. The parent peptide, neurotensin, is known to modulate dopaminergic, cholinergic, and glutamatergic systems. acs.orgnih.gov The actions of neurotensin are mediated through specific receptors, primarily the high-affinity NTS1 and the low-affinity NTS2 receptors, both of which are G-protein coupled receptors. nih.gov

A significant aspect of neurotensin's central action is its interaction with the dopamine (B1211576) system. conicet.gov.arnih.gov Neurotensin is co-localized with dopamine in some midbrain neurons and can modulate dopamine transmission in pathways like the nigrostriatal and mesocorticolimbic systems. conicet.gov.arplos.org This interaction is crucial for processes such as reward, motivation, and motor control. Studies have shown that neurotensin can influence dopamine release and the activity of dopamine D2 receptors. conicet.gov.arnih.gov For instance, research in rats has demonstrated that neurotensin can affect dopamine cell firing and release in the prefrontal cortex via NTS1 receptors. plos.org

Furthermore, neurotensin modulates cholinergic activity. Research on rat striatal slices has shown that neurotensin can enhance the potassium-evoked release of acetylcholine (B1216132). nih.gov This effect appears to be a direct action on cholinergic neurons, as it is not dependent on dopaminergic tone. nih.gov Pretreatment of rat entorhinal cortex slices with acetylcholine receptor blockers did not affect the facilitation of action potential firing induced by neurotensin, suggesting its modulatory role is not mediated via acetylcholine release in this context. nih.gov

The table below summarizes key research findings on the central modulatory actions of neurotensin, the parent compound from which neurotensin (1-11) is derived.

System/Pathway Observed Effect of Neurotensin Receptor Implication Model System
Dopaminergic SystemModulation of dopamine transmission in nigrostriatal and mesocorticolimbic pathways. conicet.gov.arplos.orgNTS1. plos.orgRat brain slices, in vivo rat models. conicet.gov.arplos.org
Cholinergic SystemEnhancement of potassium-evoked acetylcholine release. nih.govNeurotensin receptors on cholinergic elements. nih.govRat striatal slices. nih.gov
Glutamatergic SystemNeuromodulation of glutamate (B1630785) neurotransmission. acs.orgNTS1. acs.orgGeneral finding. acs.org

Influence of Neurotensin (1-11) on Gastrointestinal Motility and Secretion

In the periphery, neurotensin and its fragments, including neurotensin (1-11), play a significant role in regulating gastrointestinal (GI) functions. oncotarget.comnih.gov Neurotensin is released from enteroendocrine N-cells in the small intestine in response to food intake, particularly fats.

Neurotensin exerts varied effects on GI motility. It has been shown to inhibit motility in the stomach and small intestine while stimulating colonic motility. aacrjournals.org This differential effect helps in coordinating the digestive process, slowing down the transit in the upper GI tract to allow for proper digestion and absorption, and promoting movement in the lower part.

Regarding GI secretion, neurotensin is known to influence the secretion of various substances. It can inhibit gastric acid secretion. wikipedia.org Studies in dogs have shown that slow intravenous administration of neurotensin leads to a significant reduction in gastric fluid volume and hydrochloric acid (HCl) secretion, with a corresponding increase in gastric pH. maedica.ro However, research in humans has provided conflicting evidence regarding its role as a hormonal regulator of meal-stimulated gastric acid secretion, with significant inhibition only observed at very high, likely pharmacological, plasma concentrations. nih.gov

In the small intestine, neurotensin has been found to increase net fluid secretion and the intestinal transit rate in humans. nih.gov It also stimulates pancreatic and biliary secretions, further aiding in the digestive process. aacrjournals.org

The table below details research findings on the influence of neurotensin on gastrointestinal functions.

Gastrointestinal Function Effect of Neurotensin Model System
Gastric MotilityInhibition. aacrjournals.orgGeneral finding. aacrjournals.org
Small Intestine MotilityInhibition. General finding.
Colonic MotilityStimulation. aacrjournals.orgGeneral finding. aacrjournals.org
Gastric Acid SecretionInhibition. wikipedia.orgmaedica.roDogs, Rats. jci.orgmaedica.ro
Intestinal Fluid SecretionIncrease in net fluid secretion. nih.govHumans. nih.gov
Pancreatic and Biliary SecretionStimulation. aacrjournals.orgGeneral finding. aacrjournals.org

Pathophysiological Implications of Neurotensin 1 11 Signaling

Neurotensin (B549771) (1-11) in Adrenal Gland Disorders and Stress Physiology

The adrenal gland is a key player in the body's stress response, and emerging research points to the involvement of neurotensin and its fragments in modulating adrenal function. In vitro studies have demonstrated that Neurotensin (1-11) can directly influence adrenal steroidogenesis. Specifically, it has been shown to inhibit cortisol production in cultured human adrenocortical cells in a dose-dependent manner. researchgate.net This inhibitory effect is noteworthy as it is not mimicked by the full-length neurotensin (1-13), suggesting a unique action of the (1-11) fragment that is independent of the known neurotensin receptors. researchgate.net

The hypothalamic-pituitary-adrenal (HPA) axis is the central stress response system. Neurotensin is known to stimulate the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH). frontiersin.org CRH, produced in the paraventricular nucleus of the hypothalamus, initiates the HPA axis cascade in response to stress. mdpi.com Glucocorticoids, released from the adrenal glands, are crucial for adapting to stress. mdpi.com Given that Neurotensin (1-11) can suppress cortisol secretion, it may act as a counter-regulatory signal within the complex feedback loops of the HPA axis. researchgate.net This suggests a potential role for Neurotensin (1-11) in the pathophysiology of stress-related disorders where HPA axis dysregulation is a common feature. nih.govrjpbr.com

Potential Contributions of Neurotensin (1-11) to Metabolic Syndrome and Diabetes

The role of the neurotensinergic system in metabolic regulation is complex and appears to be tissue-specific. Peripherally, neurotensin is involved in fat absorption and has been linked to an increased risk of obesity and type 2 diabetes. oup.commdpi.com Conversely, central neurotensin signaling tends to suppress food intake and weight gain. oup.com

Higher levels of pro-neurotensin, a stable precursor to neurotensin, have been associated with an increased risk of developing metabolic syndrome, cardiovascular disease, and diabetes. nih.govnih.gov One study found that elevated pro-neurotensin was associated with incident metabolic syndrome, specifically with low HDL and dysglycemia, an effect that appeared to be mediated by insulin (B600854) resistance. nih.gov In individuals with type 1 diabetes, high levels of pro-neurotensin were predictive of developing cardiovascular risk factors, including increased waist circumference and reduced insulin sensitivity over a 10-year period. nih.govresearchgate.net

Table 1: Research Findings on Pro-Neurotensin and Metabolic Disorders

Study PopulationKey FindingImplication for Neurotensin (1-11)
General Population CohortHigher pro-neurotensin associated with incident metabolic syndrome, low HDL, and dysglycemia. nih.govSuggests a role for the neurotensin system, including its metabolites, in the development of metabolic dysfunction.
Individuals with Type 1 DiabetesHigh pro-neurotensin predicted the development of cardiovascular risk factors over 10 years. nih.govresearchgate.netIndicates that sustained activation of the neurotensin pathway may contribute to long-term metabolic complications.
Obese ChildrenHigh pro-neurotensin levels are associated with weight gain and metabolic impairment. nih.govPoints to the involvement of the neurotensin system in the early stages of metabolic disease.

Investigation of Neurotensin (1-11) in Neurological and Psychiatric Conditions

Neurotensin acts as a neurotransmitter and neuromodulator in the central nervous system, influencing various neurotransmitter systems, including the dopaminergic, serotonergic, and glutamatergic systems. frontiersin.orgnih.gov This broad influence implicates the neurotensinergic system in the pathophysiology of several neurological and psychiatric disorders, such as schizophrenia, Parkinson's disease, and drug addiction. frontiersin.orgnih.govfrontiersin.org

The close association between neurotensin and dopamine (B1211576) systems is particularly significant. frontiersin.org Neurotensin can modulate dopamine transmission, and alterations in neurotensin levels and its receptors have been observed in brain regions affected by these disorders. frontiersin.orgnih.gov For example, individuals with schizophrenia have been found to have decreased levels of neurotensin receptors in certain brain areas. frontiersin.org

While direct studies on Neurotensin (1-11) in these conditions are limited, its role as a major metabolite of neurotensin suggests it could be an active player. The development of neurotensin analogs for potential therapeutic use in psychiatric disorders underscores the importance of understanding the activity of its various fragments. frontiersin.org The ability of these analogs to cross the blood-brain barrier and exert effects similar to centrally administered neurotensin highlights the potential for metabolites like Neurotensin (1-11) to have significant neurological effects. frontiersin.org

Role of Neurotensin (1-11) in Inflammation and Immune Response Modulation

The neurotensinergic system is increasingly recognized for its role in modulating inflammation and immune responses. Neurotensin can interact with various immune cells, including macrophages, mast cells, and dendritic cells, stimulating chemotaxis and the release of cytokines. nih.gov This suggests that neurotensin can act as both a pro-inflammatory and anti-inflammatory agent depending on the context. biolife-publisher.it

In the context of intestinal inflammation, neurotensin and its primary receptor, NTSR1, are upregulated in conditions like experimental colitis and ulcerative colitis. bmj.com Neurotensin can mediate colonic inflammation, but it has also been shown to have protective effects in certain inflammatory conditions by suppressing the production of pro-inflammatory cytokines. nih.govbmj.com For instance, neurotensin can revert hyperglycemia-induced impairment in macrophage migration and decrease the expression of pro-inflammatory cytokines under hyperglycemic and inflammatory conditions. nih.gov

Neurotensin's interaction with mast cells is another crucial aspect of its immunomodulatory role. It can stimulate mast cells to release inflammatory mediators like histamine (B1213489) and corticotropin-releasing hormone (CRH). biolife-publisher.it Given that Neurotensin (1-11) is a product of neurotensin metabolism in inflammatory environments, it is likely to participate in these processes. Further research is needed to delineate the specific actions of Neurotensin (1-11) in modulating immune cell function and its contribution to inflammatory diseases.

Neurotensin (1-11) in Cancer Progression and Cellular Proliferation

The neurotensin/NTSR1 signaling pathway has been implicated in the progression of various cancers, including those of the pancreas, colon, prostate, and lung. frontiersin.orgmdpi.complos.org Activation of this pathway can promote cell proliferation, survival, migration, and invasion. mdpi.comoncotarget.com Neurotensin acts as a growth factor for both normal and cancerous cells. frontiersin.org

The expression of neurotensin and its receptors is often deregulated in tumor tissues. oncotarget.com For example, NTSR1 is overexpressed in several cancers and its presence is associated with tumor progression and a more aggressive phenotype. atlasgeneticsoncology.orgnih.gov The signaling cascade initiated by the neurotensin/NTSR1 complex involves multiple oncogenic pathways, including the activation of protein kinase C, mitogen-activated protein kinase (MAPK), and the transactivation of the epidermal growth factor receptor (EGFR). frontiersin.orgplos.orgatlasgeneticsoncology.org

The role of neurotensin is thought to be more in cancer progression rather than initiation. frontiersin.org It can enhance the metastatic potential of cancer cells by promoting changes that reduce cell adhesion and increase migration and invasion. mdpi.com Given that Neurotensin (1-11) is a stable metabolite, it could contribute to the sustained activation of these pro-tumorigenic signaling pathways in the tumor microenvironment.

Table 2: Cancers with Implicated Neurotensin/NTSR1 Signaling

Cancer TypeRole of Neurotensin/NTSR1 Signaling
Pancreatic CancerPromotes cell proliferation. mdpi.com
Colon CancerEnhances cell migration and invasion. mdpi.com Implicated in tumor progression. frontiersin.org
Prostate CancerIncreases proliferation rate and invasiveness. frontiersin.org
Lung CancerOverexpression of NTSR1 is observed. atlasgeneticsoncology.org
Breast CancerNTS/NTSR1 complex enhances tumor aggressiveness. nih.gov Associated with tumor grade and progression. atlasgeneticsoncology.org
GlioblastomaImplicated in maintaining glioblastoma stem cells. atlasgeneticsoncology.org
Neuroendocrine TumorsNTS is a mediator for cell growth. oncotarget.com

Preclinical Research Models and Translational Approaches for Neurotensin 1 11

Development and Evaluation of Neurotensin (B549771) (1-11) Analogs and Antagonists

The transient in vivo activity of neurotensin, due to its rapid enzymatic degradation, has spurred the development of more stable analogs and specific receptor antagonists. These molecules are crucial for both studying the neurotensinergic system and for potential therapeutic applications, particularly in oncology and neurology.

Neurotensin Analogs: Efforts to stabilize the peptide have focused on modifying sites prone to enzymatic cleavage. frontiersin.orgnih.gov For instance, the analog NT-XIX, with three stabilized cleavage sites, demonstrated high specificity for the neurotensin receptor 1 (NTSR1), reduced kidney accumulation, and a favorable tumor-to-tissue ratio in vivo. frontiersin.org Another strategy involves creating analogs for diagnostic and therapeutic purposes by attaching chelators for radiolabeling. DOTA-NT-20.3 is a DOTA-conjugated neurotensin analog developed for PET imaging with Gallium-68 and has shown promise in detecting neurotensin receptor-positive tumors. acs.org Unlike antagonists, agonistic peptides like these induce receptor internalization, which can potentially lead to higher tracer accumulation in tumors. nih.gov The development of such peptidic ligands requires a balance between preventing degradation and maintaining high affinity for the target receptor. nih.gov

Neurotensin Antagonists: Non-peptide antagonists have been instrumental in blocking neurotensin's effects and clarifying the role of its receptors. The most extensively studied first-generation NTSR1 antagonists are SR 48692 and SR 142948A. frontiersin.org SR 48692 shows a 10- to 30-fold higher affinity for NTSR1 over NTSR2, while SR142948A binds to both receptors with similar nanomolar affinities. guidetopharmacology.org These compounds have been widely used to counteract the effects of neurotensin, such as its growth-promoting actions in pancreatic cancer cell lines and its influence on dopamine (B1211576) neurotransmission. frontiersin.orgnih.govoncotarget.com

More recent research has focused on developing antagonists suitable for theranostic applications. By modifying the SR142948A scaffold, researchers have created novel diarylpyrazole-based NTSR1 antagonists like 3BP-227, 3BP-228, and 3BP-483. snmjournals.org These compounds incorporate a DOTA chelator, allowing for stable complex formation with diagnostic radionuclides (like ¹¹¹In or ⁶⁸Ga) and therapeutic radionuclides (like ¹⁷⁷Lu or ⁹⁰Y). snmjournals.org In preclinical xenograft models, these newer antagonists have shown superior biodistribution profiles compared to earlier radiolabeled ligands. snmjournals.org

CompoundTypeTarget Receptor(s)Key Research Application(s)
SR 48692 Non-peptide AntagonistNTSR1 > NTSR2Blocking NTS-induced proliferation in cancer cells; studying NTS-dopamine interactions. frontiersin.orgnih.govoncotarget.com
SR 142948A Non-peptide AntagonistNTSR1, NTSR2Antagonizing NTS responses in functional studies; scaffold for developing new antagonists. frontiersin.orgsnmjournals.orgnih.gov
NT-XIX Stabilized AnalogNTSR1In vivo tumor imaging and growth inhibition studies. frontiersin.org
DOTA-NT-20.3 Radiolabeled AnalogNTSR1PET imaging of neurotensin receptor-positive tumors. acs.org
3BP-227 Radiolabeled AntagonistNTSR1SPECT/CT imaging and potential theranostic applications in cancer. snmjournals.org

In Vitro Cellular Models for Neurotensin (1-11) Research

In vitro cellular models are fundamental for dissecting the molecular mechanisms of Neurotensin (1-11) signaling. A variety of cell lines, both endogenously expressing neurotensin receptors and those genetically engineered to do so, have been employed.

Chinese Hamster Ovary (CHO) cells transfected to overexpress NTSR1 have been a workhorse in the field, used to study ligand binding, receptor activation of phospholipase C, and mobilization of intracellular calcium. frontiersin.orgguidetopharmacology.org

Human cancer cell lines that endogenously express neurotensin receptors are critical for translational research.

Colon Cancer: HT-29 and Caco-2 cells are widely used. frontiersin.orgoncotarget.com Studies in HT-29 cells have been crucial for understanding NTSR1 signaling, including its coupling to Gαq/11, activation of the PKC/ERK pathway, receptor trafficking, and heterodimerization with NTSR3. frontiersin.org

Pancreatic Cancer: Cell lines such as Panc-1, AsPC-1, and SUIT-2 have been used to demonstrate the growth-promoting actions of neurotensin and to identify downstream signaling pathways, including MAPK and NF-κB. frontiersin.orgnih.gov

Other Cancers: The role of neurotensin has been investigated in lung (A549), prostate (PC-3), and breast cancer cell lines, often showing that NTSR1 knockdown or antagonist treatment reduces cell proliferation. oncotarget.comacs.org

Other cellular models include the murine neuroblastoma cell line N1E-115, which has been used to study changes in receptor trafficking upon prolonged agonist exposure, and human microglial cell lines (C13NJ), where NTSR3 is the only known endogenous neurotensin receptor. frontiersin.org These models allow for detailed investigation of signaling cascades, receptor internalization and recycling, gene expression changes, and cellular responses like proliferation and migration. frontiersin.orgnih.gov

Cell LineOriginNT Receptor ExpressionKey Research Use
CHO-NTSR1 Chinese Hamster Ovary (transfected)NTSR1Studying NTSR1 signaling (PLC activation, Ca2+ release), ligand binding. frontiersin.orgguidetopharmacology.org
HT-29 Human Colorectal AdenocarcinomaNTSR1, NTSR3Investigating signaling pathways (PKC/ERK), receptor trafficking, heterodimerization, and antagonist effects. frontiersin.orgoncotarget.com
Panc-1 Human Pancreatic CarcinomaNTSR1Studying NTS-induced proliferation, migration, and activation of MAPK and NF-κB pathways. oncotarget.comnih.gov
N1E-115 Murine NeuroblastomaNTSR1Research on receptor internalization and recycling dynamics. frontiersin.org
AsPC-1 Human Pancreatic AdenocarcinomaNTSR1Evaluating cellular uptake and internalization of radiolabeled NTS analogs. acs.org
HepG2 Human HepatomaN/A (used for promoter studies)Studying the role of DNA methylation in regulating the neurotensin gene promoter. frontiersin.org

In Vivo Animal Models for Studying Neurotensin (1-11) Physiological Effects

Animal models have been indispensable for understanding the complex physiological and pathophysiological roles of Neurotensin (1-11) in a whole-organism context.

Rodent Models: Rats and mice are the most common models. Intracerebroventricular (i.c.v.) or site-specific microinjections of neurotensin and its modulators have revealed its role in central nervous system functions. These studies have shown that neurotensin can produce effects similar to antipsychotic drugs by modulating dopamine systems. nih.gov For example, injecting neurotensin into the nucleus accumbens can attenuate amphetamine-stimulated locomotor activity. researchgate.net Animal models have also been crucial in studying the role of neurotensin in stress, anxiety, and depression, as NT and its receptors are expressed in relevant brain regions like the amygdala and hippocampus. nih.gov Furthermore, rodent models are used to investigate the metabolic effects of neurotensin, such as its involvement in regulating body temperature and feeding behavior. nih.gov

Cancer Xenograft Models: To study the role of neurotensin in cancer, immunodeficient mice (e.g., nude mice) bearing xenograft tumors from human cancer cell lines are frequently used. HT-29 (colon) and Panc-1 (pancreas) xenografts have been used to demonstrate the in vivo growth-promoting effects of neurotensin and the inhibitory action of NTSR1 antagonists. frontiersin.orgoncotarget.com These models are also the standard for evaluating the biodistribution, tumor-targeting efficacy, and therapeutic potential of novel radiolabeled neurotensin analogs and antagonists. frontiersin.orgsnmjournals.org

Genetically Modified Animal Models: The development of knockout mice has provided more definitive evidence for the roles of specific neurotensin receptors. For instance, NTSR1 knockout mice were found to have deficits in body temperature control and feeding behavior but showed normal neurotensin-induced analgesia, clarifying the receptor's specific functions. nih.gov These genetic models help to overcome the limitations of pharmacological agents, which may have off-target effects or incomplete receptor blockade. eneuro.org

Model TypeSpecific ModelResearch AreaKey Findings
Rodent (Rat) Sprague-Dawley rats with i.c.v. or site-specific injectionsCNS Effects / Dopamine InteractionNTS in the nucleus accumbens attenuates psychostimulant-induced locomotion. researchgate.net
Rodent (Mouse) C57BL/6 miceCNS Effects / LocomotionCentral administration of NTSR1 agonists can reduce locomotor activity. researchgate.net
Cancer Xenograft Nude mice with HT-29 or Panc-1 tumorsOncologyNTS promotes tumor growth in vivo, an effect blocked by NTSR1 antagonists. frontiersin.orgoncotarget.comsnmjournals.org
Genetic (Mouse) NTSR1 knockout micePhysiology / BehaviorNTSR1 is critical for NTS-mediated regulation of body temperature, feeding, and locomotion, but not for certain analgesic effects. nih.gov
Genetic (Rat) Flinders sensitive/resistant rats (depression model)Stress / DepressionMaternal separation alters NT-like immunoreactivity in brain regions associated with depression. nih.gov

Targeted Genetic Manipulation for Neurotensin (1-11) Receptor Studies

To overcome the limitations of pharmacological tools and developmental compensation in traditional knockout models, more sophisticated genetic manipulation techniques have been developed. These methods allow for precise investigation of neurotensin receptor function in specific cell types and brain circuits.

Receptor Knockout Models: The creation of mice lacking specific neurotensin receptors (Ntsr1⁻/⁻ or Ntsr2⁻/⁻) has been a foundational approach. Analysis of NTSR1-deficient mice demonstrated that this receptor is essential for neurotensin's effects on body temperature, feeding, and locomotion. nih.gov However, a major caveat of constitutive knockout models is the potential for developmental compensatory changes that might mask the receptor's normal function in adulthood. eneuro.org

Conditional and Inducible Knock-in Models: To achieve greater spatial and temporal control, new mouse models have been generated. For example, dual recombinase systems (e.g., FlpO-dependent Cre recombinase) have been developed for NtsR1 and NtsR2. eneuro.org These models allow researchers to express Cre recombinase, and subsequently any Cre-dependent tool (like reporters or opsins), "on command" only in cells that express a specific neurotensin receptor subtype. This has been used to demonstrate that in the ventral tegmental area (VTA), NTSR1 is predominantly expressed on dopamine neurons, while glial cells express a different receptor subtype. eneuro.org

Gene Expression Knockdown: Targeted reduction of gene expression offers another way to study receptor function.

siRNA: Small interfering RNA (siRNA) has been used in vitro to knock down NTR1 expression in cancer cell lines, leading to reduced proliferation. oncotarget.com

Peptide Nucleic Acids (PNAs): PNAs are synthetic DNA mimics that can be designed to target specific mRNA or DNA sequences. An antisense PNA complementary to rat NTSR1 mRNA was shown to cross the blood-brain barrier after intraperitoneal injection, inhibit the central effects of neurotensin, and reduce NTSR1 binding sites in the brain. pnas.org An antigene PNA targeted to the NTSR1 gene itself, when injected directly into the brain, reduced mRNA levels and the functional response to neurotensin. pnas.org These effects were specific and reversible. pnas.org

These advanced genetic tools are essential for deciphering the precise neural circuits and physiological processes regulated by each neurotensin receptor subtype. eneuro.org

Development of Research Tools for Neurotensin (1-11) Pathway Analysis

A diverse toolkit has been developed to enable detailed analysis of the neurotensin signaling pathway, from receptor binding to downstream cellular events.

Radioligands: Radiolabeled ligands are indispensable for receptor binding assays, autoradiography, and in vivo imaging.

[¹²⁵I]Neurotensin is a classic high-affinity radioligand used for characterizing NTSR1 in membrane preparations and for autoradiographic mapping of receptor distribution in tissue sections. guidetopharmacology.org

Stabilized Radiolabeled Analogs: To overcome the instability of the native peptide, stabilized analogs have been developed for in vivo imaging with Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). These include ¹¹¹In- and ⁶⁸Ga-labeled analogs like DOTA-NT-20.3 and non-peptidic antagonists like ¹¹¹In-3BP-227. acs.orgsnmjournals.org These tools are critical for the non-invasive visualization of NTSR1-expressing tumors in preclinical models. nih.gov

Fluorescent Probes: Fluorescently labeled neurotensin has been used as a tool in directed evolution experiments. By incubating E. coli expressing libraries of NTR1 variants with a fluorescent ligand, cells with high functional receptor expression can be enriched and isolated using fluorescence-activated cell sorting (FACS). pnas.org

Antibodies and Hybridization Probes:

Antibodies: Specific antibodies against neurotensin and its receptors (NTSR1, NTSR3) are used for immunohistochemistry (IHC) and immunofluorescence to visualize the location and expression levels of these proteins in tissue samples. frontiersin.orgoncotarget.com They are also used for immunoblotting to quantify protein levels in cell and tissue lysates and for co-immunoprecipitation to study receptor-receptor interactions (e.g., NTSR1-NTSR3 heterodimerization). frontiersin.org

In Situ Hybridization (ISH): Probes for NTSR1 mRNA are used to map the anatomical distribution of cells that synthesize the receptor, providing complementary information to protein-level studies. frontiersin.orgguidetopharmacology.org

Tool CategorySpecific ExamplePrimary Use
Radioligands [¹²⁵I]NeurotensinIn vitro receptor binding assays, autoradiography. guidetopharmacology.org
⁶⁸Ga-DOTA-NT-20.3In vivo PET imaging of NTSR1-positive tumors. acs.org
¹¹¹In-3BP-227In vivo SPECT/CT imaging of NTSR1-positive tumors. snmjournals.org
Fluorescent Probes Fluorescently labeled neurotensinFACS-based screening of receptor expression libraries. pnas.org
Antibodies Anti-NTSR1 antibodiesImmunohistochemistry, Immunoblotting, Co-immunoprecipitation. frontiersin.orgoncotarget.com
Genetic Tools NTSR1 mRNA probesIn situ hybridization to map receptor synthesis. guidetopharmacology.org
Cre-Lox / Flp-FRT systemsCell-type specific receptor expression and manipulation. eneuro.org
Functional Assays IP-One HTRF AssayMeasurement of inositol (B14025) monophosphate (IP₁) accumulation. acs.org
xCELLigence SystemReal-time, label-free measurement of cellular response to receptor activation. acs.org

Advanced Research Methodologies and Future Directions in Neurotensin 1 11 Studies

Application of Cryo-Electron Microscopy and X-ray Crystallography to Neurotensin (B549771) (1-11) Receptor Structures

Advanced structural biology techniques, particularly cryo-electron microscopy (cryo-EM) and X-ray crystallography, have been instrumental in elucidating the molecular architecture of neurotensin receptors, primarily the high-affinity neurotensin receptor 1 (NTR1). These methods have provided critical insights into how Neurotensin (NT) and its fragments, including the biologically active C-terminal portion, interact with and activate these receptors.

Cryo-EM has emerged as a powerful tool for determining the structures of membrane proteins like NTR1 in various functional states. For instance, cryo-EM has been used to solve the structures of human NTR1 in complex with the G protein Gαi1β1γ1 in a lipid environment, revealing the tight interaction between the receptor and the G protein, which helps to explain the mechanism of G protein activation. encyclopedia.pub Furthermore, cryo-EM studies have captured the structure of NTR1 bound to β-arrestin1, a key protein in receptor desensitization. encyclopedia.pub These studies have shown that the phosphorylated receptor forms a stable complex with β-arrestin1, with the membrane phospholipid phosphatidylinositol-4,5-bisphosphate (PIP2) acting as a bridge. encyclopedia.pub The technique has also been used to determine the structures of inactive-state G protein-coupled receptors (GPCRs), including NTR1 bound to the antagonist SR48692, by using a stabilizing nanobody. rcsb.org

Together, these high-resolution structural studies have been crucial for:

Defining the Ligand-Binding Pocket: Identifying the specific amino acid residues within NTR1 that interact with neurotensin and its analogs. pnas.org

Understanding Receptor Activation: Revealing the conformational changes that occur in the receptor upon agonist binding, leading to G protein coupling and signaling. encyclopedia.pubnih.gov

Investigating Allosteric Modulation: Providing a structural basis for how allosteric modulators can influence receptor function. researchgate.net

Facilitating Drug Design: Offering a template for the rational design of novel agonists and antagonists with improved therapeutic properties. plos.org

The combination of cryo-EM and X-ray crystallography continues to provide a more complete picture of the dynamic nature of neurotensin receptor activation and signaling. researchgate.net

High-Resolution NMR Spectroscopy for Neurotensin (1-11) Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a vital tool for investigating the conformational dynamics of Neurotensin (NT) and its fragments, both in their free state and when bound to their receptors. Unlike static structural methods, NMR can provide insights into the flexibility and multiple conformations that these peptides can adopt, which is crucial for understanding their biological activity.

Solution-state NMR studies have been employed to determine the conformation of neurotensin in aqueous solution. acs.org These studies have contributed to a complete assignment of the proton resonances of neurotensin (1-13). acs.org However, the high affinity of neurotensin for its receptor has made it challenging to study the receptor-bound conformation using solution-state NMR alone. pnas.org

Solid-state NMR (ssNMR) has been particularly powerful in overcoming this limitation. By using specifically labeled NT fragments, researchers have been able to study the conformation of the peptide when it is in complex with a functional receptor. pnas.org One key finding from ssNMR studies is that while the NT(8-13) fragment is largely unstructured in the absence of the receptor, it adopts a more ordered, β-strand conformation upon binding to NTR1. pnas.org

More recent studies have combined NMR with other techniques to further probe the dynamics of the NT-NTR1 interaction:

Saturation Transfer Difference (STD) NMR: This technique has been used to identify which parts of the NT peptide are in close contact with the receptor. nih.gov STD-NMR studies of the NT(10-13) fragment bound to a thermostabilized NTR1 variant revealed that the binding mode is heterogeneous, suggesting that the peptide samples multiple conformations even when bound. nih.govacs.org

NMR in Combination with Molecular Dynamics (MD) Simulations: This integrated approach has provided a more detailed picture of the conformational landscape of NT when bound to NTR1. nih.gov These studies have shown that specific residues, such as Tyrosine 11 (Y11), can exist in multiple rotameric states (gauche plus and gauche minus). nih.govacs.org The flexibility of this particular residue appears to be critical for receptor activation, as restricting its movement can turn an agonist into an antagonist. nih.govacs.org

Site-Directed Methyl Labeling: By introducing an isotope-labeled methyl probe onto the receptor, researchers can use 2D NMR experiments to monitor ligand-induced conformational changes at the G protein binding site. nih.gov This method allows for the efficient assaying of the receptor's conformational state in the presence of different ligands. nih.gov

These NMR-based approaches have highlighted the dynamic nature of the NT-NTR1 interaction and have underscored the importance of peptide flexibility in receptor activation. nih.govbiorxiv.org This knowledge is crucial for the design of novel modulators of the neurotensin system.

Computational Chemistry and Molecular Dynamics Simulations of Neurotensin (1-11) Interactions

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for investigating the intricate interactions between Neurotensin (NT), its fragments like NT(1-11), and its receptors at an atomic level. These in silico approaches complement experimental techniques by providing dynamic insights into binding processes, conformational changes, and the mechanisms of receptor activation.

MD simulations have been extensively used to study the behavior of NT and its fragments when bound to the neurotensin receptor 1 (NTR1). These simulations have revealed that even when bound, the peptide can retain a degree of flexibility. acs.org A key finding from MD studies is the coordination between conformational changes in NT and the activation state of the receptor. acs.orgnih.gov For instance, simulations have shown that the Tyrosine 11 (Y11) residue of NT can oscillate between different conformational states, and this dynamic behavior is thought to be important for triggering the transition of NTR1 from an inactive to an active state. nih.gov

Key applications of computational methods in this field include:

Docking Studies: These methods are used to predict the binding poses of NT analogues within the active site of NTR1. researchgate.net Docking studies have been employed to understand how modifications to the peptide sequence affect its interaction with the receptor and its subsequent biological activity. researchgate.net

Elucidating Activation Mechanisms: Extensive MD simulations have been performed to map the conformational pathways of NTR1 activation. nih.gov By analyzing the trajectories of these simulations, researchers can identify the key "microswitches"—specific amino acid interactions—that drive the conformational changes leading to receptor activation. nih.gov

Investigating Allosteric Modulation: Computational approaches are used to study how allosteric modulators, which bind to a site distinct from the primary ligand binding site, can influence receptor function. mdpi.com

Refining Experimental Structures: MD simulations can be used to refine and analyze the dynamic behavior of experimentally determined structures from X-ray crystallography and cryo-EM. nih.gov

Free Energy Calculations: Techniques like Gaussian accelerated molecular dynamics (GaMD) simulations and Markov state models (MSM) are used to explore the conformational landscape and free energy of the receptor in different states. mdpi.com

These computational studies not only provide a deeper understanding of the fundamental mechanisms of NT signaling but also serve as a valuable platform for the rational design of novel therapeutic agents targeting the neurotensin system. mdpi.com By predicting how different chemical modifications will affect binding and receptor activation, these methods can help to guide the synthesis of more potent and selective drugs. researchgate.net

Omics-Based Approaches to Elucidate Neurotensin (1-11) Signaling Networks

The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has opened up new avenues for comprehensively understanding the complex signaling networks regulated by Neurotensin (NT) and its fragments. frontiersin.org These high-throughput approaches allow for a global analysis of the molecular changes that occur within a cell or organism in response to NT signaling, moving beyond the study of single proteins or pathways.

While specific omics studies focusing exclusively on the Neurotensin (1-11) fragment are not extensively detailed in the provided results, the broader application of these technologies to the neurotensinergic system provides a framework for how such research could be conducted. The general principle of multi-omics is to integrate data from different molecular levels to construct a more complete picture of a biological system. frontiersin.org

Potential applications of omics-based approaches to elucidate Neurotensin (1-11) signaling include:

Transcriptomics: Using techniques like RNA sequencing (RNA-seq) or microarrays, researchers can identify all the genes whose expression is altered in response to Neurotensin (1-11) stimulation. This can reveal novel downstream targets and pathways regulated by this peptide. For example, transcriptomic profiling has been used to identify genes involved in breast cancer metastasis that are regulated by broader signaling pathways. frontiersin.org

Proteomics: Mass spectrometry-based proteomics can be used to identify and quantify changes in the entire protein landscape of a cell following treatment with Neurotensin (1-11). This can uncover changes in protein expression, post-translational modifications (like phosphorylation), and protein-protein interactions that are part of the NT signaling cascade. For instance, proteomic approaches have been used to compare mutations in lung adenocarcinoma cell lines in relation to EGFR signaling. frontiersin.org

Interactomics: This subfield of proteomics focuses on mapping the protein-protein interaction networks within a cell. By identifying the proteins that interact with neurotensin receptors or other components of the signaling pathway, researchers can build a detailed map of the NT signalosome.

Metabolomics: This approach involves the comprehensive analysis of all metabolites within a biological sample. By examining the metabolic profile of cells or tissues after exposure to Neurotensin (1-11), researchers could identify changes in metabolic pathways that are regulated by this peptide.

Integrating data from these different omics platforms can provide a systems-level understanding of Neurotensin (1-11) function. For example, identifying a gene that is upregulated in a transcriptomics study, and then confirming that the corresponding protein is also increased and phosphorylated in a proteomics study, would provide strong evidence for its involvement in the NT signaling network. This integrated approach is crucial for identifying new drug targets and for understanding the complex role of neurotensin in both normal physiology and disease. frontiersin.org

Therapeutic Potential of Targeting Neurotensin (1-11) Pathways

The neurotensinergic system, including the pathways activated by Neurotensin (NT) and its fragments, has long been recognized as a promising target for therapeutic intervention in a wide range of pathologies. tandfonline.com The diverse physiological and pathological processes influenced by NT, from neuropsychiatric disorders to cancer, underscore the potential of developing drugs that can modulate its signaling. tandfonline.comresearchgate.net

The therapeutic potential stems from the involvement of neurotensin pathways in:

Cancer: The neurotensin receptor 1 (NTR1) is often overexpressed in various cancers, including breast, lung, and pancreatic cancer. plos.orgacs.orgfrontiersin.org Activation of NTR1 can promote cancer cell proliferation, migration, and survival. plos.orgatlasgeneticsoncology.org This has led to the exploration of NTR1 antagonists as potential anti-cancer agents. plos.org Additionally, the high expression of NTR1 on tumor cells makes it an attractive target for delivering cytotoxic drugs or imaging agents directly to the cancer cells. plos.org

Neuropsychiatric and Neurological Disorders: Neurotensin plays a significant role in the central nervous system, where it modulates the activity of dopamine (B1211576) systems. researchgate.net This has led to interest in developing NT analogues that target NTR1 as a novel class of antipsychotic drugs for conditions like schizophrenia. researchgate.net There is also evidence suggesting a role for neurotensin in Parkinson's disease. researchgate.net

Pain Management: Central administration of neurotensin can induce analgesic effects that are independent of the opioid system. usbio.net This has sparked interest in developing NTS2 receptor agonists as non-opioid pain relievers. acs.org

Metabolic Conditions: The neurotensinergic system is implicated in the regulation of food intake and body weight. researchgate.net Targeting these pathways could offer new therapeutic strategies for obesity and other metabolic disorders. researchgate.net

Substance Use Disorders: Given the functional synergy between the neurotensin and dopamine systems, there is considerable interest in NTS1 as a potential therapeutic target for psychostimulant and opioid addiction. biorxiv.org

Despite the significant therapeutic promise, the clinical translation of compounds targeting the neurotensinergic system has been challenging. tandfonline.com One of the major hurdles has been the development of ligands with favorable drug-like properties, such as the ability to cross the blood-brain barrier and avoid on-target side effects like hypothermia and hypotension. plos.orgbiorxiv.org

Recent advances in structural biology and drug design, including the development of biased agonists that selectively activate certain downstream signaling pathways over others, offer new hope for overcoming these challenges and fully harnessing the therapeutic potential of targeting neurotensin pathways. biorxiv.orgacs.org

Unanswered Questions and Emerging Research Avenues for Neurotensin (1-11)

Despite significant progress in understanding the neurotensinergic system, several key questions regarding Neurotensin (NT) and its fragments remain unanswered, opening up exciting new avenues for future research.

Unanswered Questions:

The Role of Peptide Dynamics in Receptor Activation: While it is known that NT is a flexible peptide, the precise role of its conformational dynamics in the process of receptor activation is still not fully understood. nih.gov How do the different conformations sampled by the peptide contribute to signaling bias, where the receptor preferentially activates one downstream pathway (e.g., G protein) over another (e.g., β-arrestin)? nih.gov

Mechanism of Biased Agonism: The molecular determinants of why a particular ligand leads to biased signaling at the neurotensin receptor are not well defined. biorxiv.org Understanding how different ligands can stabilize distinct receptor conformations that lead to selective transducer coupling is a major area of ongoing research. biorxiv.org

The complete picture of the NTR1 activation pathway: While we have snapshots of the inactive and active states of the receptor, the intermediate conformational states along the activation pathway are largely unknown. nih.gov Capturing these transient states would provide a more complete understanding of the activation mechanism.

The physiological role of different NT fragments: While the C-terminal fragment NT(8-13) is known to be the minimal active sequence for NTR1, the specific biological roles of other fragments, such as Neurotensin (1-11), are less clear. nih.gov Do these fragments have unique functions or do they primarily act as precursors or degradation products?

Crosstalk with other signaling systems: The interaction between the neurotensinergic system and other neurotransmitter systems, like the dopaminergic system, is complex. researchgate.net Further research is needed to fully elucidate the molecular basis of this crosstalk and its implications for disease.

Emerging Research Avenues:

Development of Biased Ligands: There is a growing interest in designing biased agonists for neurotensin receptors. biorxiv.org These ligands could selectively activate therapeutic signaling pathways while avoiding those that cause unwanted side effects, leading to safer and more effective drugs. biorxiv.orgacs.org

Targeting Intracellular Allosteric Sites: The discovery of an intracellular allosteric binding site on NTR1 opens up new possibilities for drug development. acs.org Modulators that bind to this site can fine-tune receptor signaling in novel ways. acs.org

Advanced Imaging Techniques: The use of novel fluorescent ligands and advanced microscopy techniques will allow for the real-time visualization of neurotensin receptor trafficking and signaling in living cells, providing new insights into their dynamic regulation. acs.org

Systems Biology Approaches: Integrating multi-omics data with computational modeling will be crucial for building comprehensive models of neurotensin signaling networks. frontiersin.org This will help to identify novel drug targets and to predict the effects of different therapeutic interventions.

Therapeutic Applications of Vectorized Neurotensin: Developing methods to deliver neurotensin or its analogues across the blood-brain barrier, for example by creating peptide conjugates, could unlock their therapeutic potential for a range of central nervous system disorders. elifesciences.org

Addressing these unanswered questions and exploring these emerging research avenues will be critical for advancing our understanding of neurotensin biology and for translating this knowledge into new therapies for a variety of human diseases.

Q & A

Q. What are the key structural and physicochemical properties of Neurotensin (1-11), and how are they validated experimentally?

Neurotensin (1-11) is a 10-amino acid peptide (Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-OH) with a molecular formula of C₆₆H₉₉N₁₉O₁₈ and an average molecular weight of 1446.61 Da . Structural validation requires:

  • HPLC purity analysis : ≥98% purity with ≤12% acetic acid content and ≤8% moisture .
  • Amino acid composition analysis : Deviations ≤±10% from theoretical values .
  • Mass spectrometry : Confirmation of exact molecular weight (1445.74 Da) .

Q. What synthesis and purification strategies are recommended for Neurotensin (1-11) to ensure reproducibility?

  • Solid-phase peptide synthesis (SPPS) : Standard for generating high-purity peptides, with post-synthesis cleavage and deprotection .
  • Purification : Reverse-phase HPLC under gradient elution, validated by trifluoroacetic acid (TFA) counterion removal to meet ≤12% acetate content .
  • Storage : Lyophilized powder stored at -20°C in vacuum-sealed containers to prevent degradation .

Advanced Research Questions

Q. How does the absence of Neurotensin (1-11)’s C-terminal region impact its receptor-binding activity, and what experimental designs address this?

Neurotensin (1-11) lacks the C-terminal residues required for binding to neurotensin receptors (NTR1/NTR2), rendering it inactive in receptor-mediated pathways (e.g., intracranial self-stimulation [ICSS] assays) . To study this:

  • Comparative assays : Use full-length neurotensin (NT) or active fragments (e.g., NT(9-13)) as positive controls .
  • Receptor antagonism : Co-administer NT receptor antagonists (e.g., SR48692) to confirm specificity in functional studies .
  • Binding assays : Radiolabeled NT and competitive displacement experiments to quantify affinity .

Q. How can researchers resolve contradictions between Neurotensin (1-11)’s reported bioactivity and its lack of receptor binding?

Despite claims of bioactivity (e.g., hypotension), Neurotensin (1-11) does not bind NTRs, suggesting indirect mechanisms . Methodological approaches include:

  • Pathway inhibition : Block downstream effectors (e.g., calcium channels) to identify non-receptor-mediated pathways.
  • Proteomic profiling : Identify interaction partners via affinity chromatography or crosslinking mass spectrometry.
  • Functional redundancy testing : Compare effects with NT fragments (e.g., NT(1-8)) to isolate active regions .

Q. What are best practices for designing in vivo studies to evaluate Neurotensin (1-11)’s physiological effects?

  • Dose optimization : Test 10–40 nmol doses intracranially, as higher doses may induce non-specific effects .
  • Controls : Include vehicle (saline) and sham-operated groups to account for surgical artifacts .
  • Endpoint selection : Use electrophysiological recordings (e.g., ICSS thresholds) and behavioral assays (e.g., locomotor activity) .
  • Histological validation : Confirm injection sites post-mortem with cresyl-violet staining .

Q. How should researchers analyze conflicting data on Neurotensin (1-11)’s role in blood pressure modulation?

  • Meta-analysis : Aggregate data from multiple studies, prioritizing experiments using identical purity standards (≥98% HPLC) .
  • Species-specific testing : Evaluate effects in mammalian vs. non-mammalian models (e.g., guinea pig NT derivatives) .
  • Statistical rigor : Apply two-way ANOVA for repeated measures and post hoc tests (e.g., Newman-Keuls) to address variability .

Methodological Guidance

Q. What analytical techniques are critical for assessing Neurotensin (1-11)’s stability in experimental conditions?

  • Circular dichroism (CD) : Monitor secondary structure changes under varying pH/temperature.
  • Stability assays : Incubate in plasma/serum at 37°C and quantify degradation via HPLC .
  • Endotoxin testing : Ensure ≤50 EU/mg to exclude inflammatory confounders in vivo .

Q. How can researchers validate the pharmacological relevance of Neurotensin (1-11) in disease models?

  • Gene knockout models : Use NTR1/NTR2-KO mice to isolate receptor-independent effects.
  • Transcriptomic analysis : Compare gene expression profiles in NT(1-11)-treated vs. untreated tissues.
  • Dose-response curves : Establish EC₅₀/IC₅₀ values for functional endpoints (e.g., blood pressure changes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neurotensin (1-11)
Reactant of Route 2
Neurotensin (1-11)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.